

tert-Butyl 3-(hydroxymethyl)benzylcarbamate chemical properties

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Compound of Interest

Compound Name: *tert-Butyl 3-(hydroxymethyl)benzylcarbamate*

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An In-depth Technical Guide to **tert-Butyl 3-(hydroxymethyl)benzylcarbamate**

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of bifunctional building blocks is paramount. Molecules that offer orthogonal reactivity—allowing for sequential, controlled modifications—are the linchpins of efficient molecular construction. **tert-Butyl 3-(hydroxymethyl)benzylcarbamate** is a prime exemplar of such a scaffold. Its structure, featuring a stable, acid-labile carbamate (Boc group) and a versatile primary alcohol, presents a powerful tool for the synthetic chemist.

This guide is structured to provide not just a repository of data, but a cohesive understanding of this molecule's character. We will move from its fundamental physicochemical properties to its spectral signature, through its synthesis and reactivity, and finally to its practical applications. The causality behind its behavior—why the Boc group is a preferred amine protection strategy, how the electronic nature of the meta-substituted ring influences reactivity, and why this specific arrangement of functional groups is advantageous—will be a central theme. This document is intended for the practicing researcher, offering both a robust data reference and a strategic guide to leveraging this valuable synthetic intermediate.

Core Identity and Structural Framework

tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a monosubstituted benzene derivative where a Boc-protected aminomethyl group and a hydroxymethyl group are positioned in a 1,3 (meta) relationship on the aromatic ring.

- IUPAC Name: tert-butyl N-[3-(hydroxymethyl)phenyl]methylcarbamate[1]
- Synonyms: 3-(Boc-amino)benzyl alcohol, N-Boc-3-aminobenzyl alcohol, tert-Butyl (3-(hydroxymethyl)phenyl)carbamate[1]
- CAS Number: 226070-69-5[2], 118684-31-4[1]
- Molecular Formula: C₁₃H₁₉NO₃[2]
- Molecular Weight: 237.30 g/mol [2]

Structural Representation:

Caption: 2D structure of **tert-Butyl 3-(hydroxymethyl)benzylcarbamate**.

Physicochemical Properties

The physical properties of the molecule are dictated by the interplay between the bulky, nonpolar tert-butyl group and the polar alcohol and carbamate functionalities, which allow for hydrogen bonding. This duality influences its solubility and crystalline nature. While specific experimental data for the 3-isomer is sparse, properties can be reliably predicted or inferred from closely related analogs.

Property	Value / Description	Source / Rationale
Appearance	White to off-white solid	Typical for carbamates of this molecular weight.
Melting Point	98 °C (for the 4-isomer)	[3] The meta-isomer is expected to have a similar, though not identical, melting point.
Boiling Point	397.2 ± 30.0 °C (Predicted for 4-isomer)	[3] High boiling point is due to hydrogen bonding and molecular weight.
Solubility	Soluble in methanol, chloroform, dichloromethane. Slightly soluble in water.	[4] The large organic structure limits water solubility, while polarity allows dissolution in polar organic solvents.
Density	~1.106 g/cm ³ (Predicted for 4-isomer)	[3]
pKa	~12.19 (Predicted for 4-isomer)	[3] Refers to the acidity of the N-H proton, which is generally not acidic. The alcohol proton is weakly acidic.

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The expected spectral data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is the most direct method for structural confirmation.
 - ~1.45 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.[5]

- ~4.30 ppm (doublet, 2H): The benzylic methylene protons (Ar-CH₂-NH), coupled to the N-H proton.
- ~4.60 ppm (singlet, 2H): The benzylic methylene protons of the hydroxymethyl group (Ar-CH₂-OH).
- ~5.0 ppm (broad singlet, 1H): The carbamate N-H proton.[\[5\]](#)
- ~7.20-7.40 ppm (multiplet, 4H): The four protons on the aromatic ring.
- A broad singlet for the alcohol (-OH) proton, which is often exchangeable and may vary in chemical shift.
- ¹³C NMR:
 - ~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.[\[5\]](#)
 - ~44.5 ppm: The benzylic carbon attached to the nitrogen (Ar-CH₂-NH).[\[5\]](#)
 - ~64.0 ppm: The benzylic carbon of the hydroxymethyl group (Ar-CH₂-OH).
 - ~79.5 ppm: The quaternary carbon of the tert-butyl group.[\[5\]](#)
 - ~125-129 ppm: Aromatic carbons (CH).
 - ~138-140 ppm: Aromatic quaternary carbons (C-C).
 - ~156.0 ppm: The carbonyl carbon of the carbamate group.[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3300-3400 (broad)	O-H stretch	Alcohol
~3350 (sharp)	N-H stretch	Carbamate
2850-3000	C-H stretch	Aliphatic (tert-butyl, methylene)
~1690	C=O stretch	Carbamate carbonyl[6]
~1520	N-H bend	Carbamate

| ~1050 | C-O stretch | Primary Alcohol[6] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

- Method: Electrospray Ionization (ESI) is a suitable method.[7]
- Expected Molecular Ions:
 - [M+H]⁺: m/z ≈ 238.14
 - [M+Na]⁺: m/z ≈ 260.13
- Key Fragmentation: A characteristic loss of the tert-butyl group (56 Da) or isobutylene (56 Da) from the molecular ion is a hallmark of Boc-protected compounds.

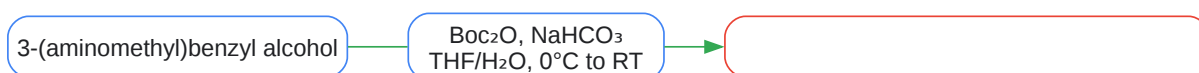
Synthesis and Chemical Reactivity

Synthesis: A Self-Validating Protocol

The most direct and common synthesis of **tert-Butyl 3-(hydroxymethyl)benzylcarbamate** is the selective N-protection of 3-(aminomethyl)benzyl alcohol using di-tert-butyl dicarbonate (Boc₂O). The inherent nucleophilicity difference between the primary amine and the primary alcohol is the cornerstone of this selectivity; the amine is significantly more nucleophilic and will react preferentially.[8]

Experimental Protocol: Boc Protection of 3-(aminomethyl)benzyl alcohol

- **Dissolution:** Dissolve 1.0 equivalent of 3-(aminomethyl)benzyl alcohol in a suitable solvent system such as a 1:1 mixture of tetrahydrofuran (THF) and water. The use of an alcoholic solvent like methanol can also accelerate the reaction.^[9]
- **Base Addition:** Add 1.5 to 2.0 equivalents of a mild inorganic base, such as sodium bicarbonate (NaHCO_3). The base acts as a scavenger for the acidic byproducts, driving the reaction to completion without being strong enough to deprotonate the alcohol.
- **Reagent Addition:** Cool the stirred solution to 0 °C in an ice bath. Add a solution of 1.1 equivalents of di-tert-butyl dicarbonate (Boc_2O) in THF dropwise over 30 minutes. The controlled, low-temperature addition is crucial to manage the exotherm and prevent side reactions.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- **Workup:** Remove the organic solvent (THF) under reduced pressure. Add water to the remaining aqueous slurry and extract the product with an organic solvent like ethyl acetate (3x). The choice of ethyl acetate facilitates separation from the inorganic salts.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a hexane/ethyl acetate mixture to yield the title compound as a white solid.



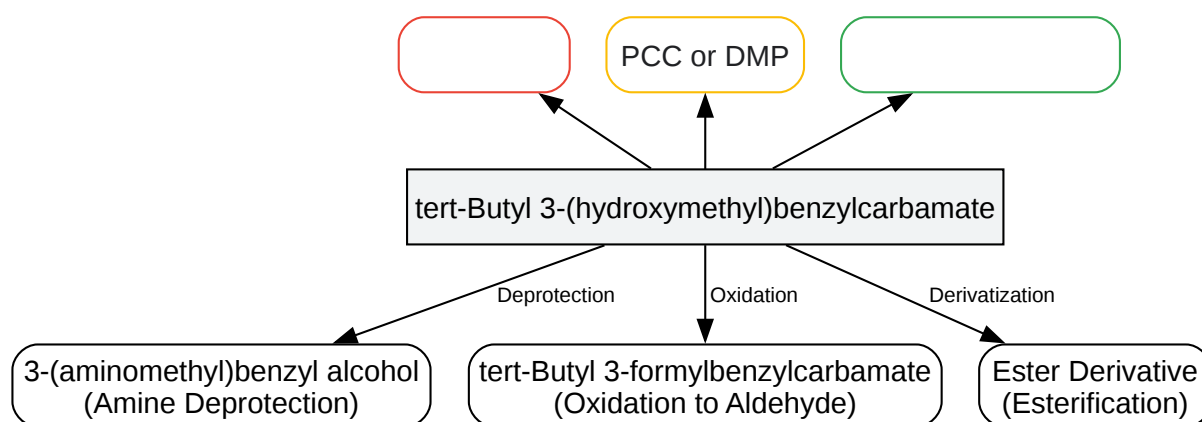
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Caption: Synthesis of the target compound via Boc protection.

Chemical Reactivity: A Bifunctional Scaffold

The utility of this molecule stems from the orthogonal reactivity of its two functional groups.

- **Amine Deprotection:** The Boc group is stable to most nucleophilic and basic conditions but is readily cleaved under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, methanol) at room temperature efficiently regenerates the primary amine. This is a cornerstone of its use in multi-step synthesis.^[10]
- **Alcohol Oxidation:** The primary alcohol can be oxidized to an aldehyde or a carboxylic acid while the Boc group remains intact.
 - **To Aldehyde:** Mild conditions such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) in DCM will yield the corresponding aldehyde.
 - **To Carboxylic Acid:** Stronger oxidizing agents like Jones reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$) or potassium permanganate (KMnO_4) will produce the carboxylic acid, although the acidic conditions of the Jones reagent may risk premature deprotection of the Boc group.
- **Reactions at the Hydroxyl Group:** The alcohol can undergo standard transformations like esterification (with an acyl chloride or carboxylic acid under coupling conditions) or etherification (e.g., Williamson ether synthesis with an alkyl halide and a base like NaH) without affecting the Boc-protected amine.



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Caption: Key reactions of **tert-Butyl 3-(hydroxymethyl)benzylcarbamate**.

Applications in Research and Development

The primary application of **tert-Butyl 3-(hydroxymethyl)benzylcarbamate** is as a versatile intermediate in organic synthesis and medicinal chemistry.[\[11\]](#)

- **Pharmaceutical Intermediates:** It serves as a key building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The ability to first modify the alcohol (e.g., build a side chain via etherification) and then deprotect the amine for subsequent coupling (e.g., amide bond formation) is a common synthetic strategy. For instance, it can be used in the synthesis of kinase inhibitors or other targeted therapies where a substituted benzylamine core is required. A related compound is used as an intermediate for the drug lacosamide.[\[12\]](#)
- **Linker Chemistry:** In fields like proteomics and materials science, this molecule can act as a heterobifunctional linker. The alcohol can be used to attach the molecule to a solid support or surface, while the protected amine, once deprotected, is available for conjugation to a peptide, protein, or other biomolecule.
- **Fragment-Based Drug Discovery:** As a "fragment," it represents a specific pharmacophore (a substituted benzylamine) that can be elaborated upon to build lead compounds with improved binding affinity and selectivity for a biological target.

Safety and Handling

Proper handling of any chemical reagent is critical. While a specific, comprehensive safety data sheet (SDS) for the 3-isomer should always be consulted, the following guidance is based on data for closely related compounds and general chemical safety principles.

- **Hazard Identification:**
 - **GHS Classification:** Likely classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4), similar to its para-isomer.[\[13\]](#)[\[14\]](#) It may also cause skin and serious eye irritation.[\[15\]](#)
 - **Pictograms:** Warning pictogram (exclamation mark) is expected.
- **Handling and Personal Protective Equipment (PPE):**

- Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[\[14\]](#)
- Eye Protection: Wear chemical safety goggles or a face shield.
- Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[\[16\]](#)
- Skin and Body Protection: Wear a laboratory coat. Avoid breathing dust or vapors.[\[14\]](#)
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[16\]](#) Keep away from strong oxidizing agents and strong acids.
- First Aid Measures:
 - If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.[\[14\]](#)
 - If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

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